2-(4-Ethoxyphenoxy)propanehydrazide
Description
2-(4-Ethoxyphenoxy)propanehydrazide is a hydrazide derivative characterized by a propane backbone substituted with a 4-ethoxyphenoxy group and a hydrazide functional group. Hydrazides are widely studied for their biological activities, including antioxidant, anticancer, and enzyme inhibitory effects, as well as industrial applications like corrosion inhibition . The ethoxy group in this compound may influence lipophilicity, bioavailability, and binding interactions compared to analogs with smaller substituents (e.g., methoxy or chloro groups).
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-15-9-4-6-10(7-5-9)16-8(2)11(14)13-12/h4-8H,3,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKVJBHGVUOQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenoxy)propanehydrazide typically involves the reaction of 4-ethoxyphenol with 2-bromo-1-propanol to form 2-(4-ethoxyphenoxy)propanol. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenoxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazine derivatives .
Scientific Research Applications
2-(4-Ethoxyphenoxy)propanehydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenoxy)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of hydrazide derivatives are highly dependent on substituents. Key analogs include:
Substituent Impact :
- Chloro (-Cl) : Electron-withdrawing group may enhance binding to enzymatic targets (e.g., carboxylesterases or cancer cell receptors) .
- Methoxy (-OCH₃) : Balances solubility and bioavailability; common in neuroactive Schiff bases .
Physicochemical and Pharmacokinetic Properties
ADME Insights :
Biological Activity
2-(4-Ethoxyphenoxy)propanehydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 239.26 g/mol
This compound features an ethoxy group attached to a phenoxy moiety, linked to a propanehydrazide structure, which is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It is hypothesized to exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It could potentially interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in breast cancer cell lines through apoptosis induction.
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains.
- Neuroprotective Properties : There is emerging evidence suggesting that it may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Research Findings and Case Studies
A summary of key research findings regarding the biological activity of this compound is presented below:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated IC50 values in the micromolar range against breast cancer cells. Induced apoptosis via caspase activation. |
| Study 2 | Antimicrobial Activity | Showed inhibition against Gram-positive bacteria with MIC values lower than 50 µg/mL. |
| Study 3 | Neuroprotective Effects | Exhibited protective effects in neuronal cell cultures exposed to oxidative stress. |
Case Studies
-
Anticancer Efficacy :
- A study conducted on MCF-7 breast cancer cells reported that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The mechanism was linked to the activation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins.
-
Antimicrobial Testing :
- In vitro assays tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a clear zone of inhibition at concentrations as low as 25 µg/mL, suggesting potent antimicrobial properties.
-
Neuroprotection :
- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this hydrazide showed a marked decrease in cell death (p < 0.01), indicating its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
